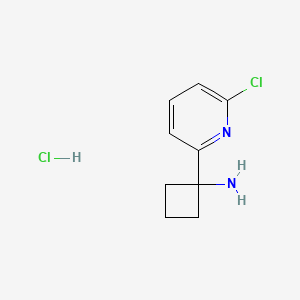![molecular formula C20H20N2O3 B2546089 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 955972-16-4](/img/structure/B2546089.png)
3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of various diketones or β-keto esters with hydrazines. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis . Similarly, other pyrazole derivatives have been synthesized using the annulation method or by condensation reactions involving acetyl acetone and hydrazides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the molecular conformation and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's stability and reactivity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, which can be used to modify their chemical and biological properties. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols have been studied, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's activity and solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxy or ethoxy groups can affect the compound's polarity and hydrogen-bonding capacity . Polarographic studies can provide insights into the redox behavior of these compounds in various solvents, which is important for their application in electrochemical processes . Additionally, theoretical calculations, such as density functional theory (DFT), can predict properties like the HOMO-LUMO energy gap, which is related to a molecule's electronic and optical properties .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Researchers have synthesized various derivatives of 1-phenyl-1H-pyrazole carboxylic acid, focusing on their molecular conformation and hydrogen bonding characteristics. For instance, studies have reported the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, highlighting their complex hydrogen-bonded framework structures and the formation of cyclic dimers through C—H⋯O hydrogen bonds (Asma et al., 2018). Another study focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insights into its molecular geometry, NMR chemical shifts, and electronic transitions using density functional theory (DFT) methods (S. Viveka et al., 2016).
Antifungal and Antibacterial Activities
Some derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid have been evaluated for their antibacterial and antifungal properties. A study synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and tested their antibacterial activities, finding some compounds to be effective antibacterial agents (T. Maqbool et al., 2014). Another research effort synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with moderate to excellent antifungal activities against phytopathogenic fungi, outperforming commercial fungicides in some cases (Shijie Du et al., 2015).
Nonlinear Optical (NLO) Materials
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has uncovered their potential as nonlinear optical (NLO) materials. One study synthesized a series of these compounds and assessed their optical nonlinearity using the open-aperture z-scan technique, identifying specific derivatives as candidates for optical limiting applications (B. Chandrakantha et al., 2013).
Heterocyclic Dyes
The synthesis of heterocyclic dyes based on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been explored, with studies demonstrating the influence of substituent effects on the optical properties of these dyes (T. Tao et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)13-25-17-10-8-15(9-11-17)19-18(20(23)24)12-22(21-19)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTCDJSNOVPGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

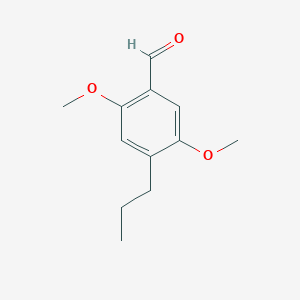
![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)
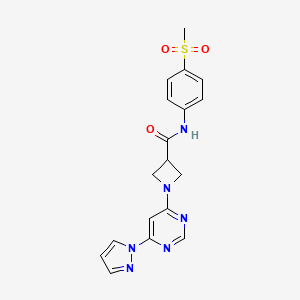
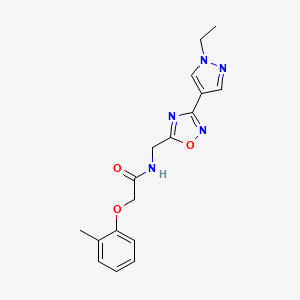
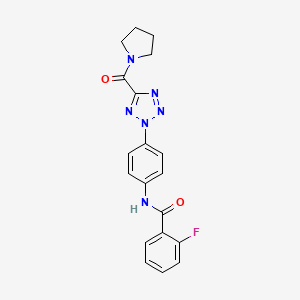
![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
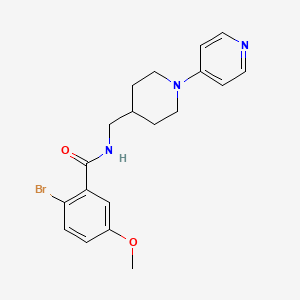
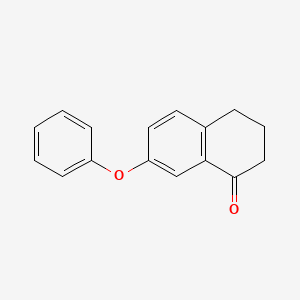
![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)
